6-(Acetoxymethyl)pyridin-3-yl acetate
Overview
Description
6-(Acetoxymethyl)pyridin-3-yl acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features two acetate groups attached to the pyridine ring, specifically at the 3rd and 6th positions. The presence of these acetate groups can significantly influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxymethyl)pyridin-3-yl acetate typically involves the acetylation of 6-(hydroxymethyl)pyridin-3-ol. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction scheme is as follows:
Starting Material: 6-(Hydroxymethyl)pyridin-3-ol
Reagents: Acetic anhydride or acetyl chloride, pyridine or triethylamine
Conditions: Room temperature to slightly elevated temperatures (20-50°C), under an inert atmosphere if necessary
The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by acetate groups, yielding this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(Acetoxymethyl)pyridin-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield 6-(hydroxymethyl)pyridin-3-ol.
Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 6-(Hydroxymethyl)pyridin-3-ol
Oxidation: Pyridine derivatives with ketone or carboxylic acid functionalities
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-(Acetoxymethyl)pyridin-3-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. Its functional groups allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 6-(Acetoxymethyl)pyridin-3-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetate groups can be hydrolyzed to release active metabolites, which then exert their effects on molecular targets such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)pyridin-3-ol: The precursor to 6-(Acetoxymethyl)pyridin-3-yl acetate, featuring hydroxyl groups instead of acetate groups.
3-Acetoxypyridine: A simpler derivative with a single acetate group at the 3rd position.
6-Methylpyridin-3-yl acetate: Similar structure but with a methyl group instead of an acetoxymethyl group.
Uniqueness
This compound is unique due to the presence of two acetate groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
(5-acetyloxypyridin-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)14-6-9-3-4-10(5-11-9)15-8(2)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNSHBVPGCBAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297308 | |
Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-78-9 | |
Record name | NSC115198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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